molecular formula C15H17N7O2 B2369602 (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714923-98-5

(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2369602
CAS No.: 714923-98-5
M. Wt: 327.348
InChI Key: YPZZDUKDSBTNLZ-CAOOACKPSA-N
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Description

The compound (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by:

  • Core structure: A bicyclic purine system with ketone groups at positions 2 and 4.
  • Substituents:
    • 7-position: Isopropyl group, contributing steric bulk and lipophilicity.
    • 3-position: Methyl group, modulating electronic effects.
    • 8-position: Hydrazinyl linker conjugated to a pyridin-4-ylmethylene moiety, enabling π-π stacking and hydrogen bonding.

Properties

IUPAC Name

3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-4-6-16-7-5-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZZDUKDSBTNLZ-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure

The compound features a purine core with several substituents:

  • Isopropyl group at position 7
  • Methyl group at position 3
  • Hydrazinyl group linked to a pyridine moiety at position 8

Molecular Formula

The molecular formula for this compound is C15H18N6O2C_{15}H_{18}N_{6}O_{2}.

PropertyValue
Molecular Weight306.34 g/mol
Melting PointNot extensively reported
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on MCF-7 and MDA-MB 231 breast cancer cell lines, it was found to significantly reduce cell viability with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis in these cell lines.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against enzymes such as COX-1 and COX-2, which are involved in inflammatory processes.

Inhibition Data

EnzymeIC50 (µM)Reference
COX-130
COX-220

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. The docking simulations indicated that the hydrazinyl and pyridine groups play crucial roles in stabilizing the ligand-protein complex.

Binding Affinity

The binding affinity for COX-2 was calculated to be -8.5 kcal/mol, indicating strong interaction potential.

The proposed mechanism of action for the anticancer and anti-inflammatory activities of this compound involves:

  • Inhibition of key enzymes : By blocking COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.33 g/mol

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves:

  • Activation of Caspases : The compound triggers the intrinsic apoptotic pathway by activating caspases.
  • Modulation of Bcl-2 Family Proteins : It alters the expression of anti-apoptotic and pro-apoptotic proteins, promoting cell death in tumor cells.

Case Study

A study involving human breast cancer cell lines showed that treatment with this compound resulted in a marked reduction in cell viability and increased apoptotic markers compared to control groups.

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent. It appears to modulate inflammatory responses by:

  • Reducing Pro-inflammatory Cytokines : It decreases levels of TNF-alpha and IL-6 in vitro.
  • Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process.

Case Study

In a model of acute inflammation, administration of the compound led to significantly lower cytokine levels, suggesting its utility in managing inflammatory diseases.

Neuroprotective Properties

Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrazinyl Modifications: The pyridin-4-ylmethylene group in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, distinct from the phenolic (Compound 7) or indole (Chlorophenoxy analog) groups .
  • Substituent Effects: Isopropyl vs. Octyl/Chlorophenoxy: Smaller substituents (e.g., isopropyl) may enhance solubility and reduce metabolic instability compared to bulkier groups . Pyridinyl vs.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione, and how can purity be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and hydrazine coupling. Key steps include:

  • Precursor functionalization : Introduce isopropyl and methyl groups at positions 7 and 3, respectively, using alkylation under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Hydrazinyl coupling : React the purine core with pyridine-4-carbaldehyde via hydrazine linkage under acidic catalysis (e.g., HCl/EtOH) to form the (E)-isomer. Temperature control (60–80°C) minimizes byproducts .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (EtOH/H₂O) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyridinyl hydrazine’s (E)-configuration via coupling constants) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Test against xanthine oxidase or adenosine deaminase using spectrophotometric methods (e.g., uric acid formation at 290 nm) .
  • Antioxidant activity : DPPH radical scavenging assay with IC₅₀ determination .
  • Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK293) to establish safety thresholds .

Advanced Research Questions

Q. How do structural modifications at the 8-position (hydrazinyl group) influence bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Synthetic analogs : Replace pyridin-4-ylmethylene with benzylidene or cyclohexylidene groups and compare activities .
  • Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with IC₅₀ values in enzyme assays .
  • Example finding : Pyridinyl groups enhance π-π stacking with enzyme active sites, increasing inhibition potency by ~30% compared to aliphatic analogs .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?

  • Methodological Answer : Address variability via:

  • Standardized protocols : Use uniform buffer systems (e.g., PBS pH 7.4) and pre-incubation times (10–15 min) to minimize pH/kinetic artifacts .
  • Negative controls : Include allopurinol (xanthine oxidase inhibitor) to validate assay conditions .
  • Cross-lab validation : Replicate studies in independent labs with blinded sample analysis to eliminate bias .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer : Perform:

  • pH-dependent degradation : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids, monitoring degradation via HPLC at 0, 6, 12, and 24 h .
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS .
  • Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds .

Q. What computational and experimental approaches elucidate its interaction with biological targets?

  • Methodological Answer : Combine:

  • Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1N5X for xanthine oxidase) to predict binding modes .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Site-directed mutagenesis : Modify key residues (e.g., Arg880 in xanthine oxidase) to validate docking predictions .

Q. How can environmental fate studies inform safe laboratory handling protocols?

  • Methodological Answer : Follow INCHEMBIOL guidelines :

  • Biodegradability : Use OECD 301F test to assess microbial degradation in activated sludge.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) .
  • Waste management : Neutralize hydrazine derivatives with NaHCO₃ before disposal to prevent hazardous byproducts .

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